N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide
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Overview
Description
N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorinated phenyl ring, a pyrrolidine moiety, and an iodinated benzamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide typically involves multiple steps, including the formation of the pyrrolidine ring, chlorination of the phenyl ring, and iodination of the benzamide group. One common synthetic route involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through intramolecular cyclization reactions of acyclic precursors.
Chlorination of Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Iodination of Benzamide Group: The iodination of the benzamide group is achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-chloro-4-(1-pyrrolidinyl)phenyl]carbamothioyl}-3-isopropoxybenzamide
- **N-{[4-phenyl-1,3-thiazol-2-yl]carbamothioyl}benzamide
Uniqueness
N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClIN3OS/c19-14-11-12(7-8-16(14)23-9-3-4-10-23)21-18(25)22-17(24)13-5-1-2-6-15(13)20/h1-2,5-8,11H,3-4,9-10H2,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQIYXKTJHWPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClIN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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